3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone -

3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone

Catalog Number: EVT-4000055
CAS Number:
Molecular Formula: C22H27N3O2S
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Prasugrel (CS-747, LY640315)

Compound Description: Prasugrel is a thienopyridine antiplatelet prodrug administered as a racemic mixture. It demonstrates potent inhibition of platelet aggregation and activation. Prasugrel undergoes rapid in vivo hydrolysis to form its active metabolite, R-138727. []

Relevance: Prasugrel shares the core thieno[3,2-c]pyridine structure with 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. This makes it a relevant compound for understanding the structure-activity relationship within this chemical class. []

R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone)

Compound Description: R-95913 is a key intermediate in the metabolic pathway of prasugrel. It is formed by the rapid hydrolysis of prasugrel's ester bond. R-95913 then undergoes further cytochrome P450-mediated oxidation to yield the pharmacologically active metabolite, R-138727. [, , ]

Relevance: R-95913 shares the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl moiety with 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, highlighting the importance of this structural element in thienopyridine-based drugs. [, , ]

R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid)

Compound Description: R-138727 is the pharmacologically active metabolite of prasugrel. It is formed via cytochrome P450-mediated oxidation of the thiolactone intermediate, R-95913. R-138727 exhibits potent antiplatelet activity by irreversibly binding to P2Y12 receptors on platelets. [, , , ]

Relevance: While R-138727 undergoes a ring-opening transformation not present in 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, its origin from the same thieno[3,2-c]pyridine scaffold makes it relevant to understanding the metabolic transformations and potential pharmacological activities of this compound class. [, , , ]

R-133490

Compound Description: R-133490 is a proposed glutathione conjugate that may act as an intermediate during the in vitro bioactivation of prasugrel. It is suggested that R-133490 undergoes reduction to generate the active metabolite R-138727 in the presence of reducing agents like glutathione. []

Relevance: Although the specific structure of R-133490 is not provided, its connection to the prasugrel metabolic pathway and its potential role as a glutathione conjugate makes it relevant in understanding the broader metabolic fate and potential interactions of 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

Compound Description: This series of novel oxazolidinone derivatives incorporates a thieno[3,2-c]pyridine ring system. They were synthesized and evaluated for their antimicrobial activity against various Gram-positive bacteria. []

Relevance: These derivatives share the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylphenyl fragment with 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. This structural similarity makes them relevant for comparing their antimicrobial activity and exploring potential structure-activity relationships. []

Compound Description: These novel compounds were synthesized and evaluated for their in vitro antimicrobial activity. []

Relevance: This series shares the 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl moiety with 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone. This shared structural motif suggests potential for similar biological activities and makes them valuable for comparative analysis. []

N-(5-(4-chlorobenzylidene)-4-oxo-2-phenylthiazolidin- 3-yl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide derivatives (6a-h)

Compound Description: These compounds served as precursors in the synthesis of the aforementioned N-(3-(4-chlorophenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl)acetamide derivatives and were also investigated for their antimicrobial activity. []

Relevance: This series also shares the 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-yl moiety with 3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone, highlighting the recurring use of this structural feature in designing compounds with potential antimicrobial properties. []

Properties

Product Name

3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone

IUPAC Name

3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-4-(3-phenylpropyl)piperazin-2-one

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C22H27N3O2S/c26-21(25-12-8-20-18(16-25)9-14-28-20)15-19-22(27)23-10-13-24(19)11-4-7-17-5-2-1-3-6-17/h1-3,5-6,9,14,19H,4,7-8,10-13,15-16H2,(H,23,27)

InChI Key

DPVLJRMODDQTRF-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1SC=C2)C(=O)CC3C(=O)NCCN3CCCC4=CC=CC=C4

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CC3C(=O)NCCN3CCCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.